Cyclohexyl glycidyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

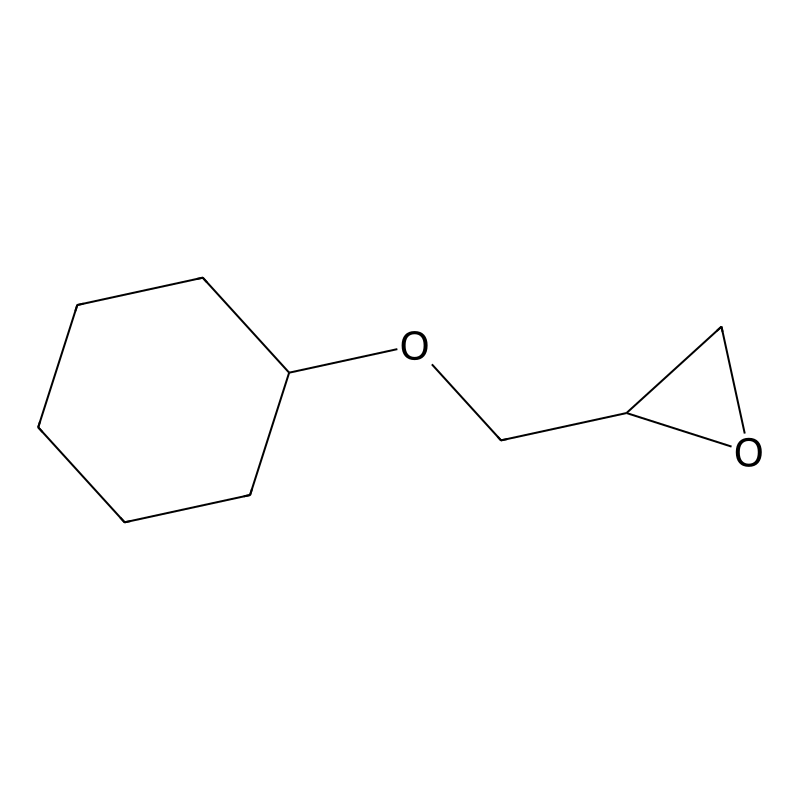

Cyclohexyl glycidyl ether is an organic compound classified under the glycidyl ether family, characterized by the presence of an epoxide functional group. Its chemical structure consists of a cyclohexyl group attached to a glycidyl moiety, resulting in a molecular formula of CHO. The compound is notable for its reactivity due to the epoxide ring, which can participate in various

- Epoxide Opening: The epoxide ring can react with nucleophiles, leading to ring-opening reactions. This property is utilized in polymerization processes where the epoxide reacts with amines or alcohols to form cross-linked structures.

- Acidic Cleavage: Under strong acidic conditions, cyclohexyl glycidyl ether can undergo cleavage of the C–O bond. This reaction typically results in the formation of alcohols and other by-products depending on the substituents present on the ether .

- Polymerization: The compound can also be used as a monomer in polymerization reactions, contributing to the formation of thermosetting resins and coatings.

Cyclohexyl glycidyl ether is synthesized through a multi-step process involving:

- Reaction of Cyclohexanol with Epichlorohydrin: Cyclohexanol is reacted with epichlorohydrin in the presence of a Lewis acid catalyst (such as aluminum chloride or zinc chloride). This step forms a halohydrin intermediate.

- Dehydrochlorination: The halohydrin is treated with a strong base (e.g., sodium hydroxide) to facilitate dehydrochlorination, resulting in the formation of cyclohexyl glycidyl ether and releasing sodium chloride and water as by-products .

Cyclohexyl glycidyl ether has diverse applications across various industries:

- Epoxy Resins: It serves as a reactive diluent in epoxy resin formulations, improving their flow properties and reducing viscosity while maintaining mechanical strength.

- Coatings and Adhesives: The compound is utilized in formulating coatings and adhesives due to its excellent adhesion properties and chemical resistance.

- Sealants and Elastomers: It contributes to the production of sealants and elastomers that require flexibility and durability.

- UV-Curable Systems: Cyclohexyl glycidyl ether is employed as a monomer in ultraviolet curing systems, enhancing the cross-linking density of cured films .

Interaction studies involving cyclohexyl glycidyl ether focus primarily on its reactivity with nucleophiles during polymerization processes. Research indicates that its epoxide functionality can react with various amines and alcohols, leading to different polymer architectures. Additionally, studies have shown that cyclohexyl glycidyl ether can interact with super acids during ring-opening reactions, providing insights into its potential applications in advanced materials .

Several compounds share structural similarities with cyclohexyl glycidyl ether, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Bisphenol A diglycidyl ether | CHO | Known for high thermal stability; used widely in epoxy formulations. |

| Neopentyl glycol diglycidyl ether | CHO | Excellent UV stability; often used in coatings. |

| Trimethylolpropane triglycidyl ether | CHO | Provides enhanced flexibility; used in elastomers. |

The uniqueness of cyclohexyl glycidyl ether lies in its specific cycloaliphatic structure, which imparts distinct mechanical properties compared to these similar compounds. Its ability to reduce viscosity while maintaining strength makes it particularly valuable in epoxy resin formulations.

The conventional synthesis of cyclohexyl glycidyl ether primarily relies on the well-established epichlorohydrin condensation method, which represents the most widely used industrial approach for glycidyl ether production [1] [2]. This process involves the nucleophilic attack of cyclohexanol on epichlorohydrin, followed by ring closure to form the characteristic epoxide functionality.

The fundamental reaction mechanism proceeds through two distinct stages. Initially, cyclohexanol reacts with epichlorohydrin in the presence of an alkaline catalyst, typically sodium hydroxide or potassium hydroxide, at temperatures ranging from 40 to 80 degrees Celsius [3] [4]. This nucleophilic substitution results in the formation of an intermediate chlorohydrin ether, where the hydroxyl group of cyclohexanol opens the epoxide ring of epichlorohydrin [5] [6].

The second stage involves dehydrochlorination of the chlorohydrin intermediate under basic conditions. The alkaline medium facilitates the elimination of hydrogen chloride, leading to the closure of the epoxide ring and formation of the desired cyclohexyl glycidyl ether [1] [7]. This ring closure reaction typically occurs at slightly lower temperatures of 40 to 60 degrees Celsius to minimize side reactions and preserve product quality [8].

Research conducted by various industrial groups has demonstrated that optimal reaction conditions involve maintaining a molar ratio of cyclohexanol to epichlorohydrin between 1:1.5 and 1:2.0, with reaction times extending from 4 to 8 hours depending on the specific temperature profile employed [9] [10]. The conventional method typically achieves yields ranging from 70 to 85 percent, though product purity may be compromised by the presence of chlorinated impurities [11] [10].

A significant challenge associated with conventional epichlorohydrin condensation is the formation of high molecular weight by-products resulting from the homopolymerization of epichlorohydrin or secondary reactions between glycidyl ether molecules [4] [9]. These oligomeric impurities can adversely affect the final product quality and necessitate additional purification steps, increasing overall production costs.

Phase Transfer Catalysis Approaches

Phase transfer catalysis represents a significant advancement in glycidyl ether synthesis technology, offering improved reaction efficiency and reduced environmental impact compared to conventional methods [11] [12]. The phase transfer catalysis approach utilizes quaternary ammonium salts, most commonly tetrabutylammonium bromide, to facilitate the reaction between cyclohexanol and epichlorohydrin under heterogeneous conditions [3] [13].

The mechanism of phase transfer catalysis in glycidyl ether synthesis involves the formation of ion pairs between the phase transfer catalyst and the alkoxide anion generated from cyclohexanol [12] [14]. The quaternary ammonium cation forms a lipophilic complex with the alkoxide, enabling its transfer from the aqueous phase to the organic phase where epichlorohydrin resides [11] [15]. This enhanced mass transfer significantly accelerates the reaction rate and allows for milder reaction conditions.

Experimental studies have demonstrated that tetrabutylammonium bromide catalysis enables efficient synthesis at temperatures as low as 60 degrees Celsius, with reaction times reduced to 3 to 4 hours [12] [6]. The optimal catalyst loading typically ranges from 0.05 to 0.1 mole percent relative to the alcohol substrate, providing an effective balance between reaction rate and economic considerations [8] [12].

The phase transfer catalysis method offers several distinct advantages over conventional approaches. Foremost among these is the significant reduction in chlorine-containing impurities in the final product, as the enhanced selectivity minimizes side reactions that lead to chlorinated by-products [11] [13]. Additionally, the lower reaction temperatures reduce the extent of thermal degradation and undesired polymerization reactions [12] [10].

Research findings indicate that phase transfer catalysis can achieve yields ranging from 75 to 85 percent with substantially improved product purity [12] [8]. The method also demonstrates excellent compatibility with various alcohol substrates, making it suitable for the synthesis of diverse glycidyl ether products beyond cyclohexyl glycidyl ether [11] [3].

Advanced phase transfer catalysis protocols have been developed that incorporate three consecutive steps in a single reaction vessel, further improving process efficiency [15]. These integrated approaches combine the initial nucleophilic substitution, intermediate purification, and final dehydrochlorination stages, reducing processing time and minimizing material handling requirements [16] [17].

Low-Chlorine Content Production Methodologies

The development of low-chlorine content production methodologies has emerged as a critical focus area in glycidyl ether manufacturing, driven by stringent quality requirements and environmental regulations [11] [7]. Traditional epichlorohydrin-based processes inherently generate chlorinated impurities that can compromise product performance and pose environmental concerns [4] [10].

Solvent-free phase transfer catalysis represents one of the most promising approaches for achieving low-chlorine content production [11] [10]. This methodology eliminates the use of organic solvents while maintaining the benefits of phase transfer catalysis, resulting in a more environmentally sustainable process [11] [3]. The solvent-free approach utilizes solid sodium hydroxide as the base and employs reduced catalyst loadings, typically 0.005 mole percent tetrabutylammonium bromide [10] [8].

Research conducted by Lee and colleagues has demonstrated that solvent-free conditions can achieve cyclohexyl glycidyl ether synthesis with chlorine contents below 0.1 percent by weight [11] [3]. The process operates at moderate temperatures of 40 degrees Celsius with extended reaction times of 12 hours, allowing for complete conversion while minimizing the formation of chlorinated by-products [10] [11].

Another innovative approach involves the use of alternative epoxidation methods that bypass epichlorohydrin entirely. Chemo-enzymatic epoxidation utilizing Candida antarctica lipase B offers a completely chlorine-free synthesis route [18] [19]. This method involves the enzymatic generation of peracids from carboxylic acids and hydrogen peroxide, followed by Prileshajev epoxidation of cyclohexyl allyl ether precursors [18] [20].

The chemo-enzymatic approach has demonstrated the ability to achieve 77 percent yields under optimized conditions of 40 degrees Celsius using 3 molar caprylic acid and 50 percent hydrogen peroxide [18]. While this method eliminates chlorine contamination entirely, it requires more complex substrate preparation and longer reaction times, limiting its immediate industrial applicability [18] [19].

Multi-stage purification protocols have been developed to reduce chlorine content in conventional epichlorohydrin-based processes [7] [9]. These protocols incorporate selective extraction techniques using polar aprotic solvents, followed by vacuum distillation to remove volatile chlorinated impurities [8] [4]. Advanced chromatographic separation methods can further reduce chlorine levels to below 100 parts per million in the final product [1] [5].

Industrial Scale-up Challenges and Optimization

The translation of laboratory-scale glycidyl ether synthesis methods to industrial production presents numerous technical and economic challenges that require comprehensive optimization strategies [21] [22]. Scale-up considerations encompass raw material handling, process control, heat management, product quality assurance, environmental compliance, and economic viability [23] [24].

Raw material management represents a fundamental challenge in industrial glycidyl ether production, particularly regarding the safe handling and storage of epichlorohydrin [4] [25]. Epichlorohydrin is classified as a potentially carcinogenic substance requiring specialized containment systems and automated dosing equipment to minimize worker exposure [18] [26]. Industrial facilities must implement closed-loop systems with advanced safety monitoring to prevent accidental releases and ensure regulatory compliance [21] [25].

Process control optimization becomes increasingly complex at industrial scale due to the highly exothermic nature of epichlorohydrin reactions [9] [8]. Temperature control systems must accommodate heat generation rates that scale non-linearly with reactor volume, necessitating sophisticated heat exchange networks and advanced process control algorithms [8] [4]. Continuous monitoring of reaction temperature, pH, and conversion levels is essential to maintain product quality and prevent runaway reactions [9] [10].

Heat management infrastructure requires significant capital investment for industrial-scale glycidyl ether production [21] [24]. Advanced cooling systems incorporating multiple heat exchanger stages and thermal energy recovery units are necessary to handle the substantial heat generation during epichlorohydrin condensation reactions [8] [9]. Process optimization studies have demonstrated that effective heat management can improve yields by 5 to 10 percent while reducing energy consumption [10] [11].

Product quality assurance at industrial scale demands sophisticated analytical monitoring and separation technologies [22] [23]. Multi-stage purification systems incorporating distillation, extraction, and filtration units are required to achieve the low chlorine content specifications demanded by modern applications [7] [4]. Real-time quality monitoring using process analytical technology enables immediate detection of quality deviations and process adjustments [21] [8].

Environmental compliance challenges center on the treatment and disposal of chlorinated waste streams generated during glycidyl ether production [26] [25]. Industrial facilities must implement comprehensive wastewater treatment systems capable of removing chlorinated organic compounds to levels acceptable for discharge or reuse [4] [10]. Solvent recovery and recycling systems reduce waste generation while improving economic performance [11] [8].

Economic optimization requires careful consideration of catalyst recovery and reuse strategies, particularly for expensive phase transfer catalysts and Lewis acid systems [12] [8]. Catalyst regeneration protocols have been developed that can extend catalyst lifetime by 5 to 10 cycles, significantly reducing operational costs [11] [10]. Process intensification techniques, including reactive distillation and microreactor technology, offer potential for capital and operating cost reductions [21] [24].

Industrial implementation studies have identified reactor design as a critical factor in successful scale-up [9] [8]. Continuous stirred tank reactors with optimized mixing systems provide better temperature control and mass transfer compared to batch reactors [12] [10]. Advanced reactor configurations incorporating staged addition of reactants and intermediate separation can improve selectivity and reduce by-product formation [4] [11].